

Reference Ranges for Taurolithocholic Acid in Healthy Populations: A Comparative Guide

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Compound of Interest		
Compound Name:	Taurolithocholic acid-d4	
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This guide provides an objective comparison of Taurolithocholic acid (TLCA) reference ranges in healthy populations, supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and drug development professionals.

Data Presentation: Taurolithocholic Acid Reference Ranges

Establishing a definitive reference range for Taurolithocholic acid (TLCA) in healthy individuals is challenging due to its typically low and often undetectable concentrations in serum and plasma. However, data from various studies using sensitive mass spectrometry techniques provide insights into its expected levels.

One study involving healthy adults found that TLCA was detected in less than 75% of the samples analyzed, indicating that its concentration is frequently below the limit of detection in a significant portion of the healthy population[1]. This highlights the variable nature of TLCA levels among individuals.

While specific reference ranges for TLCA are not widely established, studies measuring a panel of bile acids offer valuable data. The following table summarizes the reported concentrations of total bile acids in different healthy populations, which provides a broader context for individual bile acid levels.



Population Group	Total Bile Acids (TBA) Concentration (µmol/L)	Study Population Details	Notes
Adults	5.1 ± 2.9 (mean ± SD)	63 healthy adults	Fasting samples[2]
Newborns (0-4 weeks)	19.6 ± 5.2 (mean ± SD)	Part of a cohort of 278 healthy children	3 hours post-meal[2] [3]
Infants (1 month)	22.2 ± 5.1 (mean ± SD)	Part of a cohort of 278 healthy children	3 hours post-meal[2]
Children (6-24 months)	6.61 - 9.43 (95% CI)	194 healthy children and adolescents	Age-dependent variations observed[4]
Children (6-11 years)	3.61 - 5.41 (95% CI)	194 healthy children and adolescents	Levels decrease with age[4]
Adolescents (>11 years)	3.09 - 4.12 (95% CI)	194 healthy children and adolescents	Levels approach those of adults[4]

It is important to note that bile acid concentrations, including TLCA, can be influenced by factors such as age, diet, and the gut microbiome.

Experimental Protocols

The quantification of Taurolithocholic acid and other bile acids in biological matrices is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial for measuring low-abundance analytes like TLCA.

Key Experiment: Quantification of Serum Bile Acids by LC-MS/MS

Objective: To accurately measure the concentration of Taurolithocholic acid and other bile acids in human serum.

Methodology:



- Sample Preparation (Protein Precipitation):
 - \circ To 50 μ L of serum, 10 μ L of an internal standard working solution (containing deuterated bile acid standards) is added.
 - Protein precipitation is induced by adding 140 μL of methanol.
 - The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
 - The resulting supernatant is collected for analysis[5][6].
- Liquid Chromatography (LC):
 - Column: A reverse-phase C18 column is typically used for the separation of bile acids.
 - Mobile Phase: A gradient elution is employed using two mobile phases:
 - Mobile Phase A: Water with a small percentage of an additive like formic acid or ammonium formate to improve ionization.
 - Mobile Phase B: An organic solvent mixture, such as acetonitrile and methanol, also containing an additive.
 - Gradient: The percentage of Mobile Phase B is gradually increased over the course of the chromatographic run to elute the bile acids based on their hydrophobicity.
 - Flow Rate: A typical flow rate is maintained for optimal separation.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used for the analysis of bile acids.
 - Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for each bile acid and internal standard. For TLCA, this allows for its quantification even in complex biological matrices.



 Instrumentation: A triple quadrupole mass spectrometer is the instrument of choice for this application.

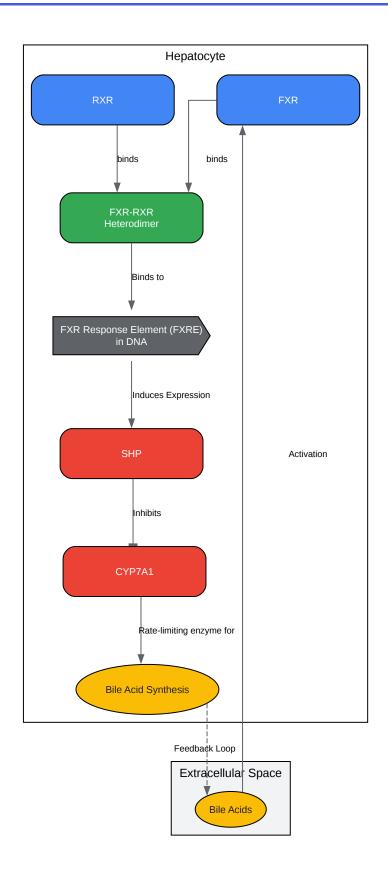
Data Analysis:

• The concentration of each bile acid, including TLCA, is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve. The calibration curve is generated using known concentrations of bile acid standards.

Mandatory Visualization Signaling Pathway of Farnesoid X Receptor (FXR)

Bile acids, including Taurolithocholic acid, are key signaling molecules that activate the Farnesoid X Receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism[7][8][9][10].





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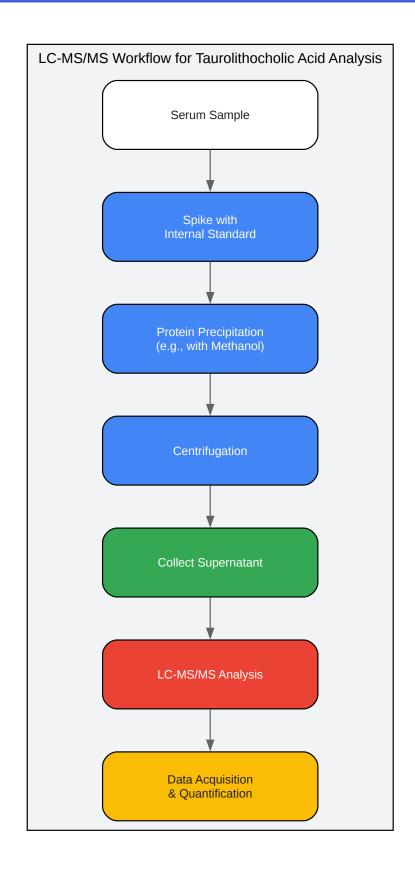
Caption: Farnesoid X Receptor (FXR) Signaling Pathway.



Experimental Workflow for TLCA Quantification

The following diagram illustrates the typical workflow for the quantification of Taurolithocholic acid from a serum sample using LC-MS/MS.





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Caption: Experimental Workflow for TLCA Quantification.



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